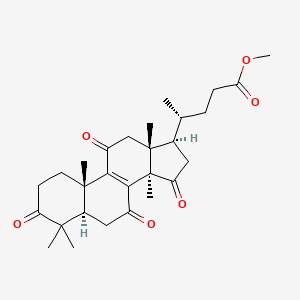

methyl lucidenate F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl lucidenate F is a triterpenoid.

科学的研究の応用

Tyrosinase Inhibition

Methyl lucidenate F has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin production. This property suggests potential applications in cosmetics for skin lightening and treating hyperpigmentation disorders. In vitro studies have shown that this compound exhibits a dose-dependent inhibition of tyrosinase activity, with an IC50 value indicating significant efficacy against this enzyme .

Anti-Cancer Activity

Research indicates that this compound may possess anti-cancer properties. It has been reported to inhibit the proliferation of various cancer cell lines, including those associated with leukemia and solid tumors. For instance, studies have demonstrated that this compound can induce cytotoxic effects in HL-60 leukemia cells, showcasing its potential as a therapeutic agent in cancer treatment .

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation. It has been shown to reduce inflammatory markers in vitro, suggesting its potential role in the development of anti-inflammatory drugs .

Neuroprotective Effects

The compound has demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to inhibit cholinesterase activity may enhance acetylcholine levels in the brain, potentially benefiting conditions such as Alzheimer's disease .

Antioxidant Activity

This compound has antioxidant properties that help combat oxidative stress, which is linked to various chronic diseases. This activity supports its potential use in nutraceutical formulations aimed at promoting overall health and longevity .

Data Table: Key Pharmacological Activities of this compound

Study on Tyrosinase Inhibition

A study published in Biotechnology and Bioprocess Engineering evaluated the efficacy of this compound as a tyrosinase inhibitor. The results indicated that this compound could effectively reduce melanin synthesis in melanocytes, supporting its application in cosmetic formulations aimed at skin whitening .

Anti-Cancer Research

In another study focused on the anti-cancer effects of triterpenoids from Ganoderma lucidum, this compound was shown to significantly inhibit cell growth in various cancer lines, including HL-60 and COLO205 cells. The findings suggest that further investigation into its mechanisms could lead to new cancer therapies .

Neuroprotective Effects

Research investigating the neuroprotective effects of this compound highlighted its potential to improve cognitive function by inhibiting cholinesterase activity, thus increasing acetylcholine levels in the brain of animal models .

化学反応の分析

Reduction Reactions

Methyl lucidenate F undergoes selective reductions at carbonyl groups under controlled conditions. For example:

-

NaBH₄-mediated reduction : The C-3 carbonyl group can be reduced to a hydroxyl group, as demonstrated in analogous ganoderic acid derivatives . This reaction proceeds in methanol at room temperature, yielding hydroxylated derivatives with modified bioactivity .

| Reaction | Reagent/Conditions | Product | Source |

|---|---|---|---|

| C-3 ketone → C-3 alcohol | NaBH₄, MeOH, 25°C, 30 min | 3-Hydroxy-methyl lucidenate F |

Esterification and Hydrolysis

The methyl ester group at C-26 is a key site for hydrolysis or transesterification:

-

Acid/Base Hydrolysis : Treatment with HCl or NaOH cleaves the ester bond, yielding lucidenic acid F .

-

Methylation : Trimethylsilyldiazomethane in methanol-benzene converts carboxylic acids to methyl esters, a reaction relevant to its biosynthetic modification .

| Reaction | Reagent/Conditions | Product | Source |

|---|---|---|---|

| Ester hydrolysis | 5% HCl/MeOH, reflux | Lucidenic acid F | |

| Methyl ester formation | Trimethylsilyldiazomethane, benzene | Methylated derivatives |

Oxidation Reactions

Enzymatic oxidation during biosynthesis introduces oxygenated functional groups:

-

Cytochrome P450-mediated oxidation : Key steps in the mevalonate pathway oxidize lanosterol derivatives to form triterpenoid skeletons .

-

Auto-oxidation : The compound may undergo lipid peroxidation in biological systems, as suggested by its association with fatty acid metabolism pathways .

Biosynthetic Modifications

This compound is biosynthesized via the mevalonate pathway (MVA):

-

Condensation : Squalene synthase (SQS) polymerizes isopentenyl pyrophosphate (IPP) into squalene .

-

Cyclization : Oxidosqualene cyclase forms the lanostane backbone .

-

Post-modifications : Hydroxylases and methyltransferases introduce functional groups, as observed in homologous Ganoderma triterpenoids .

| Enzyme | Function | Impact on Structure |

|---|---|---|

| Squalene synthase (SQS) | Polymerizes IPP into squalene | Forms triterpenoid backbone |

| Lanosterol synthase | Cyclizes squalene oxide | Generates lanostane skeleton |

| Cytochrome P450s | Introduces hydroxyl groups | Enhances polarity/bioactivity |

Biological Interaction-Based Reactions

This compound exhibits cytotoxicity via interaction with cellular targets:

-

Enzyme inhibition : Suppresses tyrosinase activity by chelating copper ions in the active site .

-

Receptor binding : Modulates lipid peroxidation pathways, impacting cell signaling .

| Biological Target | Interaction Mechanism | Functional Outcome | Source |

|---|---|---|---|

| Tyrosinase | Copper ion chelation | Inhibition of melanogenesis | |

| HMG-CoA reductase | Competitive inhibition | Cholesterol synthesis suppression |

Comparative Reactivity with Analogues

This compound shares reactivity trends with other Ganoderma triterpenoids:

Stability and Degradation

特性

分子式 |

C28H38O6 |

|---|---|

分子量 |

470.6 g/mol |

IUPAC名 |

methyl (4R)-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C28H38O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-16,19H,8-14H2,1-7H3/t15-,16-,19+,26+,27-,28+/m1/s1 |

InChIキー |

ZXYSCJISDAKHPX-IRFVERNZSA-N |

異性体SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

正規SMILES |

CC(CCC(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

同義語 |

methyl lucidenate F methyllucidenate F |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。